2-Tetrahydrofurfuryl isothiocyanate
Overview
Description
2-Tetrahydrofurfuryl isothiocyanate is a chemical compound with the molecular formula C₆H₉NOS and a molecular weight of 143.209 g/mol . It is a rare and unique chemical often used in early discovery research . The compound is characterized by the presence of an isothiocyanate group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 2-tetrahydrofurfuryl isothiocyanate belongs, are known to interact with a variety of intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates are known to modulate the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics (eg, carcinogens) from the body . They also exhibit antioxidant and anti-inflammatory activities and interfere with numerous cancer-related targets and pathways .
Biochemical Pathways
Isothiocyanates are known to influence a variety of pathways, including those involved in the metabolism and elimination of xenobiotics, antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Result of Action
Isothiocyanates are known to exhibit antioxidant and anti-inflammatory activities and interfere with numerous cancer-related targets and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetrahydrofurfuryl isothiocyanate typically involves the reaction of tetrahydrofuran with a suitable isothiocyanate precursor under controlled conditions. One common method is the reaction of tetrahydrofuran with thiophosgene (CSCl₂) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Tetrahydrofurfuryl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thioureas, thiocarbamates.
Scientific Research Applications
2-Tetrahydrofurfuryl isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isothiocyanatomethyl)oxolane
- 2-Tetrahydrofurfuryl isothiocyanate
- Tetrahydrofuran-2-methyl isothiocyanate
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability of the tetrahydrofuran ring. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Properties
IUPAC Name |
2-(isothiocyanatomethyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIFTGMGITVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958021 | |
Record name | 2-(Isothiocyanatomethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36810-87-4 | |
Record name | 2-Tetrahydrofurfuryl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Isothiocyanatomethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ISOTHIOCYANATOMETHYL)TETRAHYDROFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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